5-Chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride
Overview
Description
5-Chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride is an organic compound with a complex structure, featuring a benzaldehyde core substituted with a chloro group and a morpholinylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxybenzaldehyde to introduce the chloro group. This is followed by the alkylation of the hydroxyl group with 3-chloropropylmorpholine under basic conditions to form the morpholinylpropoxy substituent. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 5-chloro-2-(3-morpholin-4-ylpropoxy)benzoic acid.
Reduction: 5-chloro-2-(3-morpholin-4-ylpropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The morpholinyl group can enhance its binding affinity and selectivity towards certain biological targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(3-piperidin-4-ylpropoxy)benzaldehyde hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
5-chloro-2-(3-pyrrolidin-4-ylpropoxy)benzaldehyde hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
5-Chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance solubility and improve pharmacokinetic properties, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
5-chloro-2-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c15-13-2-3-14(12(10-13)11-17)19-7-1-4-16-5-8-18-9-6-16;/h2-3,10-11H,1,4-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGADCJVJIFSFQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)Cl)C=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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